Akt/SKG-Substratpeptid

Übersicht

Beschreibung

Akt/SKG substrate peptide plays a crucial role in various cellular processes such as cell survival, growth, differentiation, and metabolism through the activation of the AKT kinase. AKT kinase, identified for its proto-oncogenic properties, regulates these processes by phosphorylating specific substrate peptides that contain a consensus sequence suitable for its action (Obata et al., 2000).

Synthesis Analysis

The synthesis of Akt/SKG substrate peptides involves understanding the optimal substrate motifs for AKT/PKB (Protein Kinase B). Peptide library screening has identified that the optimal peptide substrate for AKT contains a specific sequence motif (Arg-Xaa-Arg-Xaa-Xaa-Ser/Thr-Hyd), where Xaa is any amino acid, and Hyd is a bulky hydrophobic residue. This motif is crucial for the efficient phosphorylation by PKB/Akt, demonstrating the precise requirements for substrate recognition and synthesis (Alessi et al., 1996).

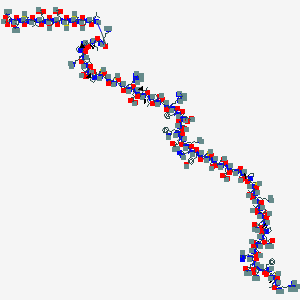

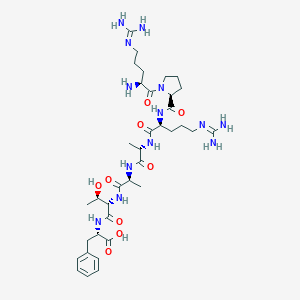

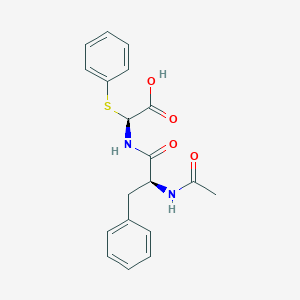

Molecular Structure Analysis

The molecular structure of Akt/SKG substrate peptides is characterized by the presence of specific amino acid motifs that facilitate efficient phosphorylation by AKT. The optimal peptide substrate contains a sequence that is not only specific but also shows variations from substrates for related kinases, highlighting the unique structure-activity relationship essential for AKT specificity (Tal‐Gan et al., 2010).

Chemical Reactions and Properties

The reactivity of Akt/SKG substrate peptides involves the phosphorylation reaction where the serine/threonine residue within the substrate motif is phosphorylated. This process is critical for the activation of AKT and the subsequent regulation of cellular functions. The specific amino acid sequence and the presence of arginine residues in the substrate play a pivotal role in determining the efficiency of this phosphorylation process (Kang et al., 1999).

Physical Properties Analysis

The physical properties of Akt/SKG substrate peptides, such as solubility and stability, are influenced by the amino acid composition and the peptide's secondary and tertiary structures. The optimal peptide substrates for AKT identified through library screening have specific physical properties that facilitate their interaction with AKT, affecting their biological activity and function (Freeman et al., 2011).

Chemical Properties Analysis

The chemical properties of Akt/SKG substrate peptides, including their reactivity and interaction with AKT kinase, are defined by the sequence motifs and the presence of phosphorylation sites. These properties are critical for the substrate's role in signal transduction pathways, where the phosphorylation state of the substrate modulates its activity and the downstream effects on cellular processes (Kovacina et al., 2003).

Wissenschaftliche Forschungsanwendungen

Substrat für Akt/PKB

Akt/SKG-Substratpeptid ist ein synthetisches Peptid, das als Substrat für Akt/PKB dient . Dies bedeutet, dass es in der Forschung verwendet werden kann, um die Aktivität von Akt/PKB zu untersuchen, einer Proteinkinase, die eine Schlüsselrolle in mehreren zellulären Prozessen spielt, wie z. B. Glukosestoffwechsel, Apoptose, Zellproliferation, Transkription und Zellmigration.

Nicht phosphorylierbar durch p70S6K oder MAPK1

Dieses Peptid wird nicht durch p70S6K oder MAPK1 phosphoryliert . Diese Eigenschaft macht es zu einem wertvollen Werkzeug in der Forschung, um die Effekte und Pfade von Akt/PKB von denen von p70S6K und MAPK1 zu unterscheiden.

Onkogene Aktivierung von Akt

Das Peptid kann verwendet werden, um die onkogene Aktivierung von Akt zu untersuchen . Zum Beispiel kann es Forschern helfen, die molekulare Grundlage für die Aktivierung von E17K Akt zu verstehen, die als onkogene Triebkraft gilt .

Anabole Prozesse

This compound kann verwendet werden, um zu untersuchen, wie die Proteinkinase Akt die PI3K-gekoppelten Rezeptoren mit zellulären anabolen Prozessen verbindet . Dies kann Einblicke in die Art und Weise geben, wie Zellen sicherstellen, dass die Akt-Aktivität proportional zu den stromaufwärts gerichteten Signalen bleibt und ihre Substratspezifität kontrolliert .

Untersuchung der Phosphorylierungsstelle

Das Peptid kann verwendet werden, um die Substratspezifität von Protein-Kinase-B-Alpha (PKBalpha, auch bekannt als RAC-Kinase oder Akt) zu untersuchen . Dies kann besonders nützlich bei Studien im Zusammenhang mit der Phosphorylierungsstelle auf Glycogensynthase-Kinase-3 (GSK3) sein

Biochemische Analyse

Biochemical Properties

The Akt/SKG Substrate Peptide plays a crucial role in biochemical reactions, particularly in protein phosphorylation . It interacts with the Akt/PKB kinase, a key enzyme in various cellular processes . The nature of this interaction involves the phosphorylation of the Akt/SKG Substrate Peptide by the Akt/PKB kinase .

Cellular Effects

The Akt/SKG Substrate Peptide influences cell function by participating in cell signaling pathways. It is involved in the Akt signaling pathway, which can promote cell growth, block apoptosis, and mediate insulin response . The Akt/SKG Substrate Peptide, through its interaction with the Akt/PKB kinase, can impact gene expression and cellular metabolism .

Molecular Mechanism

The Akt/SKG Substrate Peptide exerts its effects at the molecular level through binding interactions with the Akt/PKB kinase . This interaction leads to the phosphorylation of the Akt/SKG Substrate Peptide, which can activate the kinase and lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Akt/SKG Substrate Peptide can change over timeIt is known that the peptide is shipped at 4°C and should be stored at -20°C to avoid freeze/thaw cycles .

Metabolic Pathways

The Akt/SKG Substrate Peptide is involved in the Akt signaling pathway . It interacts with the Akt/PKB kinase, but there is no available information on any effects on metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOREQHVEARXEP-WDKSWFFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

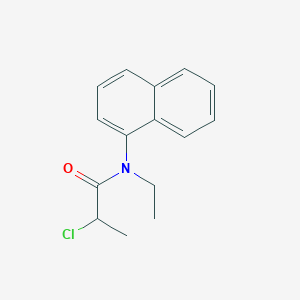

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)